N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-3-6-19-25-26-21-22(31)27(17-7-4-5-8-18(17)28(19)21)13-20(30)24-16-11-9-15(10-12-16)23-14(2)29/h4-5,7-12H,3,6,13H2,1-2H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXGQIYBXWZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components: (1) the 1-propyl-triazolo[4,3-a]quinoxaline scaffold, (2) the 4-oxoacetamide side chain at position 5, and (3) the N-(4-acetamidophenyl) substituent. Retrosynthetic pathways suggest sequential assembly starting from o-phenylenediamine, followed by cyclization, alkylation, and coupling reactions.
Core Scaffold Construction
The triazoloquinoxaline system is synthesized via cyclocondensation of o-phenylenediamine with oxalic acid to yield quinoxaline-2,3-dione ( 1 ). Subsequent treatment with thionyl chloride (SOCl₂) in 1,2-dichloroethane produces 2,3-dichloroquinoxaline ( 2 ), which undergoes hydrazinolysis with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline ( 3 ). Cyclization of 3 with triethyl orthopropionate under reflux conditions introduces the triazole ring, yielding 4-chloro-1-propyl-triazolo[4,3-a]quinoxaline ( 4 ).
Stepwise Synthesis and Reaction Optimization
Synthesis of 4-Chloro-1-Propyl-Triazolo[4,3-a]Quinoxaline ( 4 )
A mixture of 3 (10 mmol) and triethyl orthopropionate (15 mmol) in anhydrous toluene is refluxed for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:3). The crude product is purified by column chromatography (SiO₂, ethyl acetate/hexane 1:4) to afford 4 as pale-yellow crystals (yield: 82%, m.p. 148–150°C).
Spectral Validation
Introduction of the 4-Oxoacetamide Side Chain
Compound 4 (5 mmol) is reacted with ethyl bromoacetate (6 mmol) in the presence of potassium carbonate (K₂CO₃) in dry acetonitrile at 60°C for 12 hours. The intermediate ethyl ester is hydrolyzed using NaOH (2M) in ethanol/water (3:1) to yield 2-(4-oxo-1-propyl-triazolo[4,3-a]quinoxalin-5(4H)-yl)acetic acid ( 5 ). Activation of 5 with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which is immediately coupled with 4-aminoacetanilide (6 mmol) in dichloromethane (DCM) containing triethylamine (TEA) to furnish the target compound (yield: 75%).
Reaction Conditions Optimization
Analytical Characterization and Validation
Spectroscopic Data
- IR (KBr) : 3424 cm⁻¹ (N–H), 3324 cm⁻¹ (O–H), 1659 cm⁻¹ (C=O), 1618 cm⁻¹ (C=N).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 9.99 (s, 1H, NH), 8.30–7.67 (m, 8H, Ar–H), 3.43 (q, 2H, J = 8 Hz, CH₂CH₂CH₃), 2.29 (s, 3H, COCH₃).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 173.2 (COCH₃), 166.7 (C=O), 159.2 (C=N), 77.9 (C≡C), 22.1 (CH₂CH₂CH₃).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Three-Component Approach
A regioselective method adapted from triazoloquinoline synthesis employs L-proline (20 mol%) as a catalyst in ethanol at 80°C. This protocol condenses 4-chloro-1-propyl-triazolo[4,3-a]quinoxaline, ethyl bromoacetate, and 4-aminoacetanilide in a single step, achieving 70% yield but requiring stringent temperature control.
Chemical Reactions Analysis
N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamidophenyl group can be replaced with other functional groups using appropriate nucleophiles.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Antiviral Research: It has shown promising activity against various viral strains, making it a candidate for antiviral drug development.
Antimicrobial Studies: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Biological Pathway Analysis: Researchers use this compound to study its effects on different biological pathways, including apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in DNA synthesis . The compound can inhibit the activity of these targets, leading to the suppression of cancer cell growth and viral replication. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Key Observations :
- The 4-acetamidophenyl substituent introduces a hydrogen-bonding motif absent in the chlorophenyl analogs (), which may influence target selectivity or metabolic stability .
Heterocyclic Variations
Compounds in –5 feature divergent heterocyclic frameworks but retain the triazolo-acetamide pharmacophore:
- : Pyrrolo-triazolopyrazine derivatives (e.g., N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide) replace the quinoxaline core with pyrazine, altering π-π stacking interactions .
- : Thiadiazole- or oxadiazole-containing analogs (e.g., 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide) exhibit reduced planarity compared to triazoloquinoxalines, likely impacting binding affinity .
Pharmacological and Physicochemical Insights
While experimental data for the target compound are unavailable in the provided evidence, trends from analogs suggest:
- Solubility : The acetamidophenyl group may improve aqueous solubility relative to chlorophenyl derivatives (), which have ClogP values >3.0 due to hydrophobic substituents .
- Target Engagement: The triazoloquinoxaline core is associated with kinase inhibition (e.g., JAK2 or PI3K), but substituent variations dictate selectivity. For instance, chlorophenyl groups () may favor hydrophobic active sites, while acetamidophenyl groups could engage polar residues .
Biological Activity
N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a synthetic compound that incorporates a triazole and quinoxaline moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.
Chemical Structure
The compound's structure can be described by its molecular formula and IUPAC name. Its molecular weight is approximately 364.4 g/mol, and it features a complex arrangement that includes an acetamido group and a triazoloquinoxaline framework.
Anticancer Properties
Research has demonstrated that compounds containing the triazole ring often exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the growth of various cancer cell lines. In particular:
- Cell Line Studies : A study indicated that certain triazole derivatives had IC50 values ranging from 6.2 μM against colon carcinoma (HCT-116) to 27.3 μM against breast cancer (T47D) cells . This suggests that this compound may share similar anticancer mechanisms.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into related triazole compounds has shown effectiveness against both bacterial and fungal pathogens:
- Antifungal and Antibacterial Effects : Compounds with similar structures have demonstrated significant antifungal activity compared to standard treatments like bifonazole. They also showed comparable bactericidal activity to streptomycin against various pathogens .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this category often inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Similar triazole derivatives have been reported to induce programmed cell death in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress within cells.
Data Table: Biological Activity Summary
Case Studies
Several case studies have explored the biological activity of triazole derivatives similar to this compound:
- Study on Colon Cancer : A derivative was tested against HCT-116 cells and showed promising results with an IC50 value indicating effective inhibition of cell growth.
- Antimicrobial Screening : A series of related compounds were screened for their antibacterial properties against common pathogens such as E. coli and Staphylococcus aureus, showing significant inhibition comparable to established antibiotics.
Q & A
Q. What are the key steps and challenges in synthesizing N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide?
The synthesis typically involves cyclization of quinoxaline precursors followed by functionalization with acetamide and propyl groups. Critical steps include:
- Formation of the triazoloquinoxaline core via cyclization under reflux with catalysts like acetic acid .
- Introduction of the propyl group via alkylation reactions, requiring controlled temperatures (60–80°C) and inert atmospheres to avoid side reactions . Challenges include low yields due to steric hindrance from the acetamidophenyl group and purification difficulties. High-performance liquid chromatography (HPLC) is recommended for isolating the final product .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the presence of the propyl group (δ 0.8–1.5 ppm for CH₃ and CH₂) and acetamide protons (δ 2.1 ppm for CH₃) .
- Mass spectrometry (MS) : To verify molecular weight (e.g., observed [M+H]⁺ peak at m/z 462.2) .
- Thermogravimetric analysis (TGA) : To assess thermal stability, with decomposition observed above 250°C .
- X-ray crystallography : For resolving structural ambiguities in the triazole-quinoxaline fused system .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening often includes:
- Enzyme inhibition assays : Testing against targets like COX-2 or kinases, using fluorometric or colorimetric substrates .
- Cell viability assays (e.g., MTT) : To assess cytotoxicity in cancer cell lines (e.g., IC₅₀ values reported in the 10–50 μM range) .
- Solubility and logP measurements : Critical for determining bioavailability; this compound exhibits poor aqueous solubility (logP ~3.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies (e.g., varying IC₅₀ values) may arise from differences in:
- Assay conditions : Buffer pH, incubation time, or cell line specificity. Standardize protocols using reference inhibitors (e.g., celecoxib for COX-2) .
- Compound purity : HPLC purity >95% is critical; impurities like unreacted precursors can skew results .
- Statistical methods : Use multivariate analysis to account for batch effects or biological replicates .
Q. What strategies optimize the compound’s selectivity for target proteins?
Structural modifications guided by molecular docking can enhance selectivity:
- Substituent variation : Replacing the propyl group with bulkier alkyl chains reduces off-target interactions with hydrophobic enzyme pockets .
- Isosteric replacements : Substituting the triazole ring with oxadiazole improves hydrogen-bonding specificity .
- Proteomic profiling : Use affinity chromatography and pull-down assays to identify off-target binding partners .
Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what methodologies address this gap?
- In vitro : Hepatic microsome assays show rapid metabolism (t₁/₂ < 30 min) due to CYP3A4 oxidation .
- In vivo : Poor oral bioavailability (<20% in rodent models) necessitates formulation strategies like nanoemulsions .
- Metabolite identification : LC-MS/MS detects primary metabolites (e.g., hydroxylated propyl derivatives) for toxicity screening .
Q. What computational methods validate the proposed mechanism of action?
- Molecular dynamics simulations : Simulate binding stability of the compound with target proteins (e.g., >50 ns trajectories show stable interactions with kinase active sites) .
- QSAR modeling : Correlate substituent electronegativity with anti-inflammatory activity (R² > 0.85 for COX-2 inhibition) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
